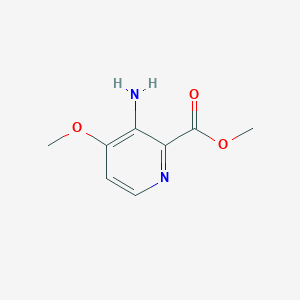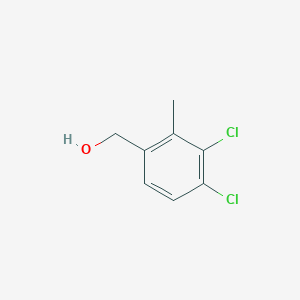
(3,4-Dichloro-2-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichloro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenylmethanol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts can enhance the efficiency of the chlorination process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3,4-Dichloro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-2-methylbenzaldehyde or 3,4-dichloro-2-methylbenzophenone.
Reduction: Formation of 3,4-dichloro-2-methylphenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
科学研究应用
(3,4-Dichloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,4-Dichloro-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The molecular pathways involved can vary, but they often include interactions with cellular proteins and signaling pathways.
相似化合物的比较
Similar Compounds
(3,4-Dichlorophenyl)methanol: Lacks the methyl group at the 2 position, which can affect its reactivity and applications.
(2,4-Dichloro-3-methylphenyl)methanol: Similar structure but with different chlorine substitution, leading to variations in chemical behavior.
(3,4-Dichloro-2-methylbenzyl alcohol): Similar compound with a different functional group, affecting its chemical properties and uses.
Uniqueness
(3,4-Dichloro-2-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of chlorine atoms and a methyl group on the phenyl ring provides distinct properties that can be leveraged in various applications.
属性
分子式 |
C8H8Cl2O |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
(3,4-dichloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3 |
InChI 键 |
TYRDINDLBPWVIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
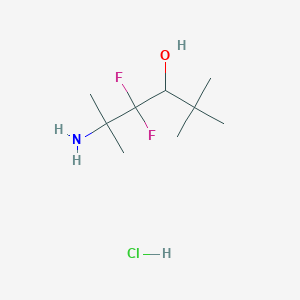
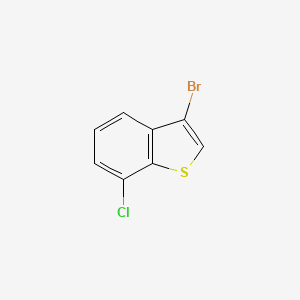

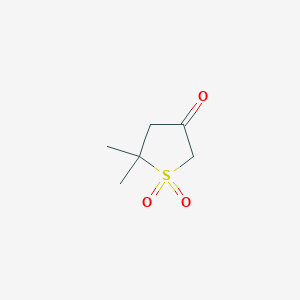
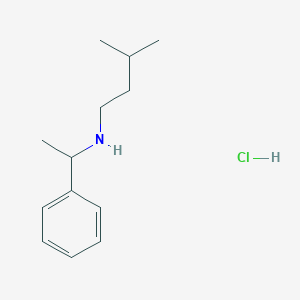
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)

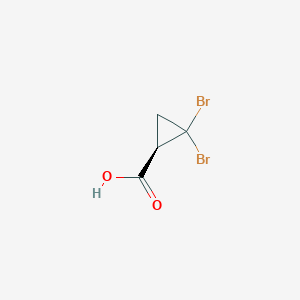


![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)

